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Abstract

Sodium Danshensu (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major
water-soluble bioactive compound derived from the traditional Chinese medicine Danshen
(Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and
bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, pharmacokinetics, and mechanisms of action of Sodium Danshensu. It includes
detailed experimental protocols for its synthesis and key pharmacological assessments,
presents quantitative data in structured tables, and visualizes its complex signaling pathways to
support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Sodium Danshensu, or Sodium (z)-3-(3,4-dihydroxyphenyl)lactate, is a phenolic acid
derivative.[1] The introduction of a sodium ion improves the compound's stability compared to
its parent compound, Danshensu, which is sensitive to oxidation.[1][3]
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Table 1. Physicochemical Properties of Sodium Danshensu

availab

Property Value Reference(s)
CAS Number 67920-52-9 [4][5]
Molecular Formula CoHoNaOs [41[6]
Molecular Weight 220.16 g/mol [41[6]
White to off-white or beige
Appearance ) ) [21[7]
crystalline solid/powder
Melting Point >230°C (decomposes) [7]
Water: 222.1 mg/mL[6], 233
mg/mL[4], 20 mg/mL (clear
. solution)DMSO: =16.47
Solubility [4][5116118111
mg/mL[6], 1 mg/mL[5]Ethanol:
Insoluble[6][8]Methanol:
Soluble[9]
More stable than Danshensu;
Stability Hygroscopic. Store at 2-8°C in [L131[7119]
an inert atmosphere.[1][3][7][9]
O-]C(C(Cclcc(0)c(0)ec1)0)=
SMILES String o1 (©)e(O)eet)O) [4][10]

O.[Na+]

Synthesis and Purification

The primary method for preparing Sodium Danshensu involves the extraction of Danshensu

from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production
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of high-purity Sodium Danshensu provides a detailed workflow.[11]

Experimental Protocol 1: Large-Scale Preparation of
High-Purity (>98%) Sodium Danshensu[12]

o Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to
remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.

o Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a
weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.

o Concentration & Separation: Concentrate the extract under reduced pressure. Apply the
concentrated extract to a macroporous resin column.

o Elution & Crystallization: Elute the column with a weakly alkaline phosphate buffer (pH 8-9).
Collect the eluate and allow it to crystallize for 12 hours.

 Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol
with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce
recrystallization.

o Final Processing: Repeat the recrystallization step. Dry the final product via microwave
drying and perform high-temperature sterilization. Use nitrogen protection during refining to
prevent oxidation.

Pharmacokinetics

Preclinical studies in rats have extensively characterized the absorption, distribution,
metabolism, and excretion (ADME) profile of Sodium Danshensu. These studies indicate poor
oral bioavailability, suggesting suitability for intravenous administration.[1][12]

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of
Sodium Danshensu in rats.[1][13]
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Workflow for In Vivo Pharmacokinetic Study

Group 2 (Oral): Group 1 (IV):
180 mg/kg SDSS 15, 30, 60 mg/kg SDSS
Blood Sampling Urine, Feces, Bile Collection
(Serial time points) (Metabolic cages)
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Liquid-Liquid Extraction
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:
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Pharmacokinetic Analysis

:
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Bioavailability, etc.
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Caption: Workflow for a preclinical pharmacokinetic study of Sodium Danshensu.

Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Parameters of Sodium Danshensu in Rats (Intravenous
Administration, n=6)[1]
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Parameter 15 mglkg 30 mgl/kg 60 mgl/kg

tv2 (h) 2.76 +0.72 3.00+0.31 2.64 +0.44
AUCo-12 (ug-h/mL) 12.67 £1.40 34.27 £ 2.49 67.70£11.71
AUCo-oo (ug-h/mL) 13.06 + 1.45 35.88 + 2.65 69.96 + 12.00
MRTo-co (h) 3.39+0.82 3.86 £ 0.36 3.39+0.54
CL (L/h/kg) 1.16 £+ 0.13 0.84 £ 0.06 0.87+£0.15
Vz (L/kg) 454 +0.76 3.63+0.41 3.29+0.50

Table 3: Pharmacokinetic Parameters of Sodium Danshensu in Rats (Oral Administration,

n=6)[1]

Parameter 180 mg/kg
s (h) 3.61+0.58
Tmax (h) 1.40 + 0.30
Cmax (ug/mL) 1.15+0.28
AUCo-12 (ug-h/mL) 4.90 +0.70
AUCo-o (ug-h/mL) 4.92+0.71
Absolute Bioavailability (F%) 13.72%

Distribution, Metabolism, and Excretion

 Distribution: Sodium Danshensu is widely distributed, with the highest concentration found

in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]

o Metabolism: The primary metabolic pathways are Phase Il reactions, including methylation,

sulfation, and acetylation of the parent Danshensu molecule.[1][12]

o Excretion: After intravenous administration, the majority of the dose is excreted in the urine
as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary
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(0.83%) excretion are minor pathways.[1][12]

Pharmacodynamics and Mechanism of Action

Sodium Danshensu exhibits pleiotropic pharmacological effects, including neuroprotection,
regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are
mediated through the modulation of multiple intracellular signaling pathways.

Neuroprotection

Sodium Danshensu has demonstrated significant neuroprotective effects in models of
cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation
by modulating key signaling cascades.

A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), Sodium
Danshensu protects against injury by inhibiting the NLRP3 inflammasome and promoting
autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of
TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an
increase in autophagy markers like Beclin 1 and the LC3-11/LC3-I ratio, thereby clearing
damaged cellular components and reducing apoptosis.[16]
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Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.
B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, Sodium Danshensu exerts a neuroprotective effect by
activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt
and its downstream target, GSK-3[.[14] This activation leads to the upregulation of the anti-
apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately
inhibiting caspase activity and reducing neuronal cell death.[14]
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Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.
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Regulation of Skeletal Muscle

Sodium Danshensu plays a dual role in skeletal muscle health by preventing atrophy and

promoting a more efficient metabolic phenotype.
A. Alleviation of Muscle Atrophy via CaMKII/PGCla/FoxO3a Pathway

In models of sarcopenia, Sodium Danshensu alleviates muscle atrophy by modulating a
calcium-dependent signaling pathway.[17][18] It stimulates CaMKII, which in turn activates
AMPK and PGC1a.[17] This leads to an increased protein-protein interaction between PGC1la
and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to
the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes
(atrogenes) such as MuRF1 and MAFbx.[17][18]
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Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1la/FoxO3a pathway.
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B. Modulation of Muscle Fiber Type via PKM1 Inhibition

Sodium Danshensu can promote the transformation of skeletal muscle from a fast-twitch,
glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly
binding to and inhibiting the activity of Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis.
[19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g.,
MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a),
enhancing muscle endurance and oxidative capacity.[19]
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Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

Key Experimental Methodologies

Experimental Protocol 2: In Vivo Neuroprotection Study
(MCAO Model)[15]
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» Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a
middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

e Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment
groups (e.g., 30 mg/kg and 60 mg/kg Sodium Danshensu). Administer treatment (e.g., via
tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.

» Neurological Assessment: Evaluate neurological deficits at specified time points using a
standardized scale (e.g., modified neurological severity score, mNSS).

« Infarct Volume Measurement: At the end of the study, euthanize animals and section the
brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct
area and calculate the infarct volume.

o Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section.
Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL
assay to quantify apoptotic cells in the ischemic penumbra.

¢ Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis
to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway
(e.g., p-Akt, Akt, Bcl-2, Bax).

Experimental Protocol 3: In Vitro Skeletal Muscle Fiber
Type Study[20]

¢ Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce
differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse
serum) and culture for 4-6 days.

o Treatment: Treat differentiated myotubes with various concentrations of Sodium Danshensu
(e.g., 20 uM) for a specified duration (e.g., 24-48 hours).

o Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the
lysate with Sodium Danshensu (20 uM) or a vehicle control. Perform limited proteolysis
using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein
from degradation. Analyze the resulting protein bands via SDS-PAGE and mass
spectrometry to identify protected proteins (e.g., PKM1).
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e Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and
untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which
corresponds to the oxidation of NADH, as a measure of PK activity.

o Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use
guantitative real-time PCR (gRT-PCR) to measure the mRNA levels of myosin heavy chain
isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of
these isoforms.

Conclusion

Sodium Danshensu is a pharmacologically active compound with a well-characterized
chemical structure and a favorable stability profile compared to its parent molecule. Preclinical
pharmacokinetic data highlight its poor oral absorption but suitability for parenteral
administration. Its mechanisms of action are multifaceted, involving the modulation of critical
signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGCla/FoxO3a, which are
central to cell survival, autophagy, and metabolism. The ability of Sodium Danshensu to
provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic
potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The
data and protocols presented in this guide offer a solid foundation for drug development
professionals and researchers to further explore and harness the therapeutic capabilities of this
promising natural product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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